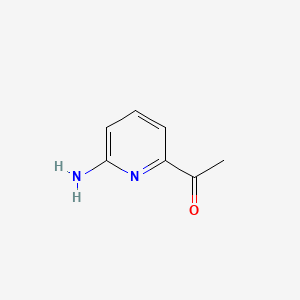

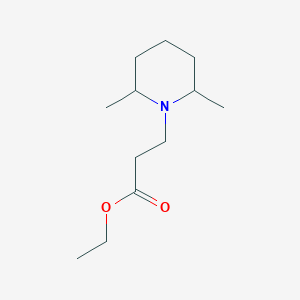

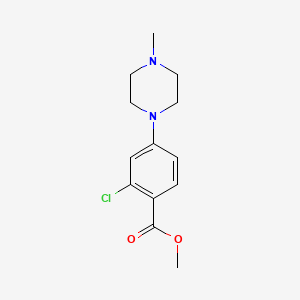

![molecular formula C8H15NO5S B3079056 2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]butanoic acid CAS No. 1059732-17-0](/img/structure/B3079056.png)

2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]butanoic acid

説明

2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]butanoic acid, also known as 2-Amino-4-hydroxybutanoic acid (2-AHBA), is a naturally occurring amino acid found in plants and animals. It is a key component of several biochemical pathways and is involved in many physiological processes. 2-AHBA is a metabolite of the essential amino acid L-glutamine and is involved in the biosynthesis of several compounds such as L-glutamate, L-aspartate, L-cysteine and L-cystine. In addition, 2-AHBA is involved in the biosynthesis of several other compounds such as L-alanine, L-methionine, L-serine, and L-threonine.

科学的研究の応用

Bioefficacy in Animal Nutrition

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine (DL-Met) are crucial in animal nutrition, showing differences in absorption, enzymatic conversion to L-Met, and utilization by animals. HMTBA, as an organic acid precursor of L-Met, has been discussed for its relative bioefficacy to DL-Met, particularly in monogastric animals, considering chemical, metabolic, nutritional, and statistical aspects. The differences in dose response curves between HMTBA and DL-Met due to chemical structure variations lead to distinct metabolic pathways and biological utilization, influencing animal feed consumption and growth rates at varying dietary levels (Vázquez-Añón et al., 2017).

Cosmetic and Therapeutic Formulations

Hydroxy acids (HAs), including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, are extensively used in cosmetics and therapeutic formulations for their beneficial effects on the skin. Their applications range from treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, to psoriasis. These compounds are valued for their safety and the significant effects they have on sun-exposed skin, despite the need for more research to clarify their biological mechanisms of action (Kornhauser, Coelho, & Hearing, 2010).

Environmental Impact and Sorption

The environmental impact of phenoxy herbicides, including their sorption to soil, organic matter, and minerals, highlights the importance of understanding the distribution and fate of these chemicals in agricultural settings. The study of soil-water distribution coefficients for various phenoxy herbicides, including 2,4-D, provides insight into the factors influencing their sorption and mobility in soil, essential for managing their environmental impact (Werner, Garratt, & Pigott, 2012).

Drug Synthesis and Biomedical Applications

Levulinic acid (LEV), derived from biomass, showcases the potential for synthesizing a variety of value-added chemicals, including drugs. Its versatility is evident in cancer treatment, medical materials, and other medical fields, offering a cleaner, cost-effective approach to drug synthesis. LEV's ability to act as a raw material, synthesize derivatives for specific drug synthesis, modify chemical reagents, or act as linkers demonstrates its significant potential in advancing medicine (Zhang et al., 2021).

特性

IUPAC Name |

2-[(4-hydroxy-1,1-dioxothiolan-3-yl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO5S/c1-2-5(8(11)12)9-6-3-15(13,14)4-7(6)10/h5-7,9-10H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZFUFJEQWHURV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC1CS(=O)(=O)CC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

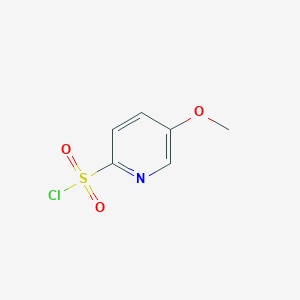

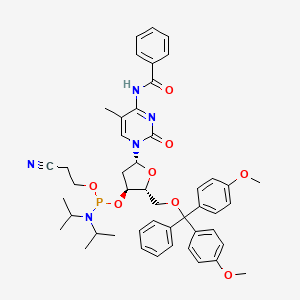

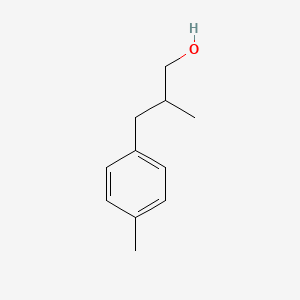

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)

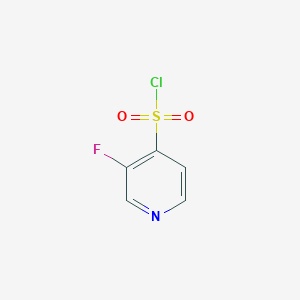

![spiro[6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]-1,4-dione](/img/structure/B3079073.png)

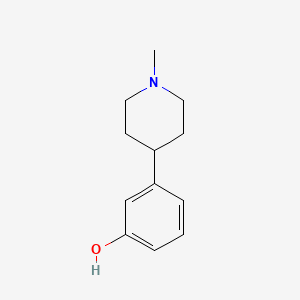

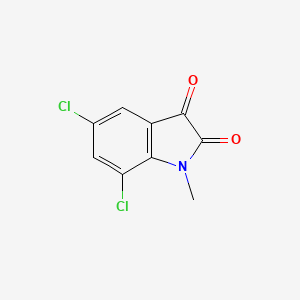

![Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3079081.png)